molecular formula C20H23FN2O4S B2918241 N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 451504-37-3

N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2918241
CAS No.: 451504-37-3
M. Wt: 406.47
InChI Key: SAFBDVBHESYTHL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A study used a serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of patients with Alzheimer's compared to controls. This decrease correlated with clinical symptoms and neuropathological loads, suggesting the potential utility of similar compounds in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Synthesis and Bioactivity of Novel Benzamides

Another study focused on synthesizing metal complexes of new benzamides, including variants structurally related to the query compound, to evaluate their antibacterial activity. The copper complexes exhibited better activities than free ligands against various bacteria, highlighting the role of such compounds in developing new antibacterial agents (Khatiwora et al., 2013).

PET Radiotracers for CB1 Cannabinoid Receptors

Research on the synthesis of PET radiotracers for studying CB1 cannabinoid receptors involved compounds with piperidinyl and fluoro functional groups. These radiotracers, including ones structurally related to the inquiry compound, are used in brain imaging to understand receptor distribution and functioning, offering insights into various neurological conditions (Katoch-Rouse & Horti, 2003).

Novel Orexin Receptor Antagonists

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, presents insights into the metabolism of therapeutic agents. Understanding the metabolic pathways of such compounds is crucial for drug development, especially in the context of treating insomnia (Renzulli et al., 2011).

Benzamide Derivatives as Serotonin 4 Receptor Agonists

The synthesis and pharmacological properties of benzamide derivatives were explored for their effects on gastrointestinal motility. These compounds, including variations of benzamides, serve as potential therapeutic agents for gastrointestinal disorders, highlighting the broad applicability of such chemical structures in medicinal chemistry (Sonda et al., 2004).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFBDVBHESYTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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